[2-(Furan-3-yl)phenyl]methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(furan-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-6,8H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCMZUXNQYUBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Furan 3 Yl Phenyl Methanamine and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections
The design of a viable synthesis for [2-(Furan-3-yl)phenyl]methanamine begins with a retrosynthetic analysis, which logically breaks down the target molecule into simpler, commercially available, or easily accessible starting materials. The primary strategic disconnections for this molecule are the C-C bond linking the furan (B31954) and phenyl rings and the C-N bond of the methanamine substituent.
Key Precursors and Building Blocks
A disconnection of the bond between the furan and phenyl rings is a common strategy. This approach identifies a substituted phenyl ring and a furan derivative as the key building blocks. The choice of these precursors is dictated by the subsequent bond-forming reaction. For instance, a palladium-catalyzed Suzuki coupling would necessitate a boronic acid or ester on one aromatic ring and a halide on the other. This leads to precursors such as (2-formylphenyl)boronic acid and 3-bromofuran (B129083).
Alternatively, a disconnection at the benzylic C-N bond points towards a precursor like 2-(furan-3-yl)benzaldehyde (B1341962). This intermediate can then be transformed into the target amine in a subsequent step. This strategy allows for the late-stage introduction of the amine functionality, which can be advantageous in avoiding potential complications during the C-C bond formation.
Table 1: Key Precursors and Building Blocks
| Precursor Type | Example | Corresponding Synthetic Approach |
| Phenylboronic Acid | (2-Formylphenyl)boronic acid | Suzuki Coupling |
| Furan Halide | 3-Bromofuran | Suzuki Coupling |
| Benzaldehyde | 2-(Furan-3-yl)benzaldehyde | Reductive Amination |
| Benzonitrile | 2-(Furan-3-yl)benzonitrile | Nitrile Reduction |
Direct Synthesis Approaches
Direct synthetic routes aim to construct the target molecule through the convergent assembly of key fragments. These methods are often efficient as they reduce the total number of synthetic steps.
Palladium-Catalyzed Coupling Reactions for Arylation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of the C-C bond between the furan and phenyl rings. The Suzuki-Miyaura coupling is a particularly effective method. A typical procedure involves the reaction of (2-formylphenyl)boronic acid with 3-bromofuran in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. The resulting 2-(furan-3-yl)benzaldehyde serves as a direct precursor to the target amine.
Reductive Amination Strategies
Reductive amination provides a direct pathway to the amine from the corresponding aldehyde. Following the synthesis of 2-(furan-3-yl)benzaldehyde, it can be converted to this compound. This transformation is typically achieved by reacting the aldehyde with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), to form an intermediate imine, which is then reduced in situ using a mild reducing agent like sodium borohydride (B1222165).
Multi-component Reaction Pathways
Multi-component reactions (MCRs) offer a highly convergent approach to complex molecules by combining three or more reactants in a single step. While specific MCRs for the direct synthesis of this compound are not yet widely established, the development of such a pathway could significantly enhance the efficiency of its synthesis. Conceptually, a reaction like the Ugi or Passerini reaction could be adapted to incorporate the furan and phenyl moieties along with the aminomethyl group.
Indirect Synthetic Routes via Precursor Modification
Indirect synthetic routes involve the initial synthesis of a precursor molecule that is subsequently modified to yield the final product. This approach can be advantageous when direct routes are challenging or inefficient.
A common indirect strategy involves the reduction of a nitrile. For example, 2-(furan-3-yl)benzonitrile, which can be synthesized via a Suzuki coupling between 2-cyanophenylboronic acid and 3-bromofuran, can be reduced to this compound using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This method strategically avoids potential interference from a reactive amine group during the cross-coupling step.
Table 2: Example of an Indirect Synthetic Route
| Precursor | Reaction Step | Product |
| 2-Cyanophenylboronic acid + 3-Bromofuran | Suzuki Coupling | 2-(Furan-3-yl)benzonitrile |
| 2-(Furan-3-yl)benzonitrile | Reduction (e.g., with LiAlH4) | This compound |
Cyclization Reactions Involving Furan and Phenyl Moieties
The formation of the furan ring is a critical step in the synthesis of these compounds. Several classical and modern cyclization methods are employed to construct the furan moiety attached to a phenyl group.
One of the most fundamental and widely used methods is the Paal-Knorr furan synthesis . organic-chemistry.org This reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.orgchemistrywithdrsantosh.com By carefully selecting the appropriate 1,4-dione precursor bearing a phenyl group, a phenyl-substituted furan can be obtained. The reaction typically proceeds under non-aqueous acidic conditions. pharmaguideline.com
Another significant approach involves intramolecular cyclization reactions. For instance, unsaturated acyloxy sulfones can undergo intramolecular cyclization upon deprotonation to form a lactol, which can then be dehydrated to yield a furan ring system. nih.gov This strategy has been successfully applied to the synthesis of benzofurans, which are structurally related to the furan-phenyl scaffold. nih.gov
The Feist-Benary synthesis offers another route, reacting α-halogenated ketones with β-dicarbonyl compounds in the presence of a mild base to produce substituted furans. chemistrywithdrsantosh.com This condensation reaction proceeds through a series of steps including a Knoevenagel-type condensation followed by nucleophilic substitution and dehydration. chemistrywithdrsantosh.com
Furthermore, furan derivatives can be synthesized through the ring expansion of alkynic oxiranes when treated with sulfuric acid and mercury sulfate. pharmaguideline.com Other methods include the cycloaddition of oxazoles with acetylenic dienophiles in a Diels-Alder type reaction. pharmaguideline.com
| Reaction Name | Key Reactants | General Conditions | Reference |
|---|---|---|---|
| Paal-Knorr Furan Synthesis | 1,4-Dicarbonyl compounds | Acid-catalyzed dehydration | organic-chemistry.orgchemistrywithdrsantosh.com |
| Intramolecular Cyclization | Unsaturated acyloxy sulfones | Deprotonation followed by acid-catalyzed dehydration | nih.gov |
| Feist-Benary Synthesis | α-Halogenated ketones and β-dicarbonyl compounds | Mild basic conditions | chemistrywithdrsantosh.com |
| Ring Expansion | Alkynic oxiranes | Sulfuric acid and mercury sulfate | pharmaguideline.com |
| Diels-Alder Reaction | Oxazoles and acetylenic dienophiles | Thermal or Lewis acid catalysis | pharmaguideline.com |
Condensation Reactions for Amine Linkage Formation
Once the furan-phenyl scaffold is in place, or concurrently with its formation, the methanamine group is introduced. Condensation reactions are a primary method for forming the crucial C-N bond.
A common strategy involves the reaction of a suitable furan-phenyl precursor with an amine source. For example, difurfuryl diamines can be synthesized through the acidic condensation of furfurylamine (B118560) with aldehydes. usda.gov This principle can be adapted to form the desired methanamine linkage on a furan-phenyl core. The reaction of furan with aldehydes can lead to the formation of oligomers, and the condensation with acetone (B3395972) can produce macrocycles. pharmaguideline.com
Reductive amination is another powerful technique. This can involve the reaction of a furan-phenyl aldehyde or ketone with ammonia or a primary amine in the presence of a reducing agent. For instance, 2,5-bis(aminomethyl)furan (B21128) can be prepared by the direct reductive amination of 2,5-diformylfuran with ammonia over a Nickel-Raney catalyst. scirp.org This one-step approach is advantageous as it combines the condensation and reduction steps. A key challenge is to prevent the rapid hydrogenation of the intermediate imine groups, which can lead to the formation of polyamine by-products. scirp.org
The formation of imines is a key intermediate step in many of these condensation reactions. The synthesis of furan-3(2H)-imine scaffolds has been achieved through the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives, involving a 1,4-addition followed by intramolecular cyclization. nih.gov
Derivatization of Pre-existing Furan-Phenyl Scaffolds
In many synthetic routes, a pre-formed furan-phenyl scaffold is functionalized to introduce the methanamine group. This often involves the conversion of other functional groups.
A widely used method is the reduction of a nitrile group. A furan-phenyl nitrile can be reduced to the corresponding primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This is a key step in generating methanamine derivatives.
Another approach is the functionalization of a furan ring. Furan can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation. pharmaguideline.com For example, nitration with acetyl nitrate (B79036) at low temperatures can introduce a nitro group, which can then be reduced to an amine. pharmaguideline.com Halogenated furans can also serve as precursors for further functionalization. pharmaguideline.com
Furthermore, coupling reactions are instrumental in building the furan-phenyl scaffold itself, which can then be derivatized. The Suzuki-Miyaura coupling, for instance, can be used to couple a furan boronic acid with an aryl halide, forming the furan-phenyl bond. numberanalytics.com The resulting biaryl structure can then be subjected to reactions to introduce the methanamine side chain.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound and its analogs are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalyst, temperature, and pressure is crucial.
Solvent Effects and Catalysis
The choice of solvent can significantly influence the reaction pathway and selectivity. For instance, in the hydrogenation of furan derivatives, the solvent can affect the rearrangement of the furan ring. researchgate.net Water as a solvent can promote the rearrangement of furfural (B47365) and furfuryl alcohol to cyclopentanone (B42830), while in alcoholic solvents, this rearrangement does not occur. researchgate.net In the context of scaling up reactions, replacing solvents like THF with greener alternatives such as cyclopentyl methyl ether (CPME) is a key consideration for safety and environmental reasons.
Catalysis plays a pivotal role in many of the synthetic steps. In coupling reactions like the Suzuki-Miyaura coupling, palladium catalysts are commonly used. numberanalytics.com For reductive amination, nickel-based catalysts such as Ni-Raney are effective. scirp.org The choice of catalyst can impact selectivity; for example, in the hydrogenation of 4-phenyl-2-butanone, a Pt/TiO₂ catalyst favors carbonyl hydrogenation in aromatic and alcoholic solvents, while a Pt/SiO₂ catalyst favors ring hydrogenation. qub.ac.uk The development of recyclable catalysts, such as palladium catalysts immobilized on silica (B1680970) supports, is important for cost reduction in large-scale synthesis.
Temperature and Pressure Optimization
Temperature and pressure are critical parameters that need to be carefully controlled to achieve optimal yields and minimize side reactions. The formation of furan itself can be influenced by these factors. Studies on furan formation in food products have shown that the rate of formation increases with temperature. researchgate.net In synthetic reactions, increasing the temperature beyond a certain point can sometimes lead to undesired products. For example, in the synthesis of cyclopentanone from furan derivatives, higher temperatures can increase the selectivity towards by-products. researchgate.net
Pressure is particularly important in hydrogenation and reductive amination reactions. These reactions are typically carried out under hydrogen pressure, and the specific pressure used can affect the reaction rate and selectivity. scirp.orgresearchgate.net Optimization of these parameters is often done through systematic screening of different conditions to find the ideal balance for a specific transformation. acs.orgresearchgate.net
Green Chemistry Approaches in Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of furan-containing compounds to reduce waste, use safer solvents, and improve energy efficiency. rasayanjournal.co.inrsc.orgresearchgate.net
One key approach is the use of greener solvents. Water is an ideal green solvent, and its use in reactions like the Knoevenagel condensation has been explored with solid-base catalysts. acs.org The use of plant extracts as reducing and capping agents in the synthesis of nanoparticles is another example of a green approach. ejcmpr.com
Microwave-assisted synthesis is a technique that can significantly reduce reaction times and improve yields, aligning with the principles of green chemistry. rasayanjournal.co.in This method has been successfully used for the synthesis of various heterocyclic compounds.
Solvent-free reaction conditions, where the reactants are mixed without a solvent, offer a clean and efficient way to carry out chemical transformations. rasayanjournal.co.in This approach simplifies product separation and reduces waste.
The development of biocatalytic methods, using enzymes to carry out specific chemical transformations, is another important area of green chemistry. These methods often offer high selectivity and operate under mild conditions.
| Approach | Description | Advantages | Reference |
|---|---|---|---|
| Use of Greener Solvents | Employing environmentally benign solvents like water or bio-derived solvents. | Reduced toxicity and environmental impact. | acs.org |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Shorter reaction times, higher yields, and often cleaner reactions. | rasayanjournal.co.in |
| Solvent-Free Reactions | Conducting reactions without a solvent. | Simplified work-up, reduced waste, and often higher efficiency. | rasayanjournal.co.in |
| Biocatalysis | Utilizing enzymes to catalyze reactions. | High selectivity, mild reaction conditions, and environmentally friendly. |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of [2-(Furan-3-yl)phenyl]methanamine, distinct signals corresponding to the protons of the phenyl ring, the furan (B31954) ring, the benzylic methylene (B1212753) group, and the primary amine are anticipated. The aromatic protons on the phenyl ring would typically appear in the downfield region, approximately between δ 7.0 and 7.8 ppm, with their multiplicity and coupling constants depending on the substitution pattern. The protons of the furan ring are also expected in the aromatic region, with the H2 and H5 protons of the furan-3-yl group generally resonating at different chemical shifts from the H4 proton. The benzylic protons of the -CH₂NH₂ group would likely produce a singlet or a multiplet in the range of δ 3.5-4.5 ppm. The protons of the primary amine (-NH₂) often appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals for each unique carbon atom are expected. The carbons of the phenyl ring would generate signals in the aromatic region (approximately δ 120-145 ppm). The carbons of the furan-3-yl ring would also resonate in the aromatic/olefinic region, with the oxygen-bearing carbon appearing at a characteristic downfield shift. The benzylic carbon of the -CH₂NH₂ group is anticipated to appear in the range of δ 40-50 ppm.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the phenyl and furan rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule, for instance, by showing correlations between the benzylic protons and the carbons of both the phenyl and furan rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a key analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound. For this compound (C₁₁H₁₁NO), the expected monoisotopic mass would be calculated with high precision. This technique provides a high degree of confidence in the elemental composition of the synthesized molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amines. In ESI-MS, this compound would be expected to readily form a protonated molecule, [M+H]⁺, in the positive ion mode. The observation of this ion would confirm the molecular weight of the compound. Further fragmentation of this parent ion in the mass spectrometer (MS/MS) would yield characteristic daughter ions, providing additional structural information. Common fragmentation pathways could include the loss of the aminomethyl group or cleavage of the furan ring, the analysis of which would further support the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features: the furan ring, the phenyl ring, and the primary amine group.
The presence of the primary amine (-NH2) group is typically confirmed by the appearance of two medium to weak absorption bands in the region of 3500-3300 cm⁻¹. These bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. Furthermore, an N-H bending vibration (scissoring) is expected to appear in the range of 1650-1580 cm⁻¹.
The furan ring, an aromatic heterocycle, will show characteristic C-H stretching vibrations above 3000 cm⁻¹, typically around 3150-3100 cm⁻¹. The C=C stretching vibrations of the furan ring are expected in the 1600-1450 cm⁻¹ region. A key indicator for the furan moiety is the C-O-C stretching vibration, which typically appears as a strong band in the 1260-1020 cm⁻¹ range.
The phenyl ring also contributes to the spectrum with its aromatic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region, often overlapping with those of the furan ring. The substitution pattern on the phenyl ring (ortho-substitution in this case) can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 770-735 cm⁻¹ range.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH2) | N-H Asymmetric Stretch | 3500 - 3400 | Medium-Weak |
| Primary Amine (-NH2) | N-H Symmetric Stretch | 3400 - 3300 | Medium-Weak |
| Primary Amine (-NH2) | N-H Bend (Scissoring) | 1650 - 1580 | Medium |
| Aromatic (Furan & Phenyl) | C-H Stretch | > 3000 | Variable |
| Aromatic (Furan & Phenyl) | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Furan Ring | C-O-C Stretch | 1260 - 1020 | Strong |
| Phenyl Ring (ortho) | C-H Out-of-Plane Bend | 770 - 735 | Strong |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for determining the purity of this compound and for its separation from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds like this compound. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase. The mobile phase could consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid to improve peak shape for the basic amine. Detection would typically be achieved using a UV detector, set to a wavelength where the aromatic rings exhibit strong absorbance. The retention time of the compound would be a key identifier under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.
Gas Chromatography (GC)
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it may be amenable to GC analysis, possibly after derivatization to increase its volatility and thermal stability. A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate. The injector and detector temperatures would need to be carefully optimized to prevent degradation. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. GC-MS would provide both retention time data and mass spectral information, aiding in the confirmation of the compound's identity and the identification of any volatile impurities.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress and assessing the purity of a sample. For this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would be a mixture of organic solvents, with the polarity adjusted to achieve good separation. A common eluent system might be a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. The addition of a small amount of a base, such as triethylamine, can help to reduce tailing of the basic amine spot. Visualization of the spots can be achieved under UV light, due to the aromatic nature of the compound, or by staining with a suitable reagent like ninhydrin, which reacts with the primary amine to produce a colored spot. The retention factor (Rf) value is a characteristic property of the compound in a given TLC system.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and nitrogen) in the compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed molecular formula, C11H11NO. A close match between the experimental and theoretical values provides strong evidence for the correctness of the empirical and, by extension, the molecular formula.
Table 2: Theoretical Elemental Composition of this compound (C11H11NO)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 11 | 132.11 | 76.28% |
| Hydrogen | H | 1.01 | 11 | 11.11 | 6.42% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 8.09% |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.24% |
Experimental results from an elemental analyzer that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values would confirm the empirical formula of the compound.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.
This technique provides unambiguous information about bond lengths, bond angles, and torsional angles. It would definitively confirm the connectivity of the furan and phenyl rings and the methanamine substituent. Furthermore, it would reveal the conformation of the molecule in the solid state, including the relative orientation of the two aromatic rings. As this compound is achiral, the concept of absolute stereochemistry does not apply. However, X-ray crystallography would provide a highly detailed and accurate model of its solid-state structure.
Computational Chemistry and Theoretical Investigations of 2 Furan 3 Yl Phenyl Methanamine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of [2-(Furan-3-yl)phenyl]methanamine at the molecular level.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of furan-containing compounds. core.ac.ukresearchgate.net By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can accurately model the geometry and electronic properties of molecules like this compound. core.ac.uktsijournals.com These calculations provide a detailed picture of electron distribution, which is fundamental to understanding the molecule's chemical behavior. Studies on similar structures, such as furan-2-yl derivatives, have demonstrated the utility of DFT in predicting bond lengths, bond angles, and vibrational frequencies that are in good agreement with experimental data. core.ac.uktsijournals.com The application of DFT to this compound allows for the prediction of its reactivity towards electrophiles and nucleophiles, guiding synthetic efforts and the exploration of its potential applications.
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's polarizability and its ability to participate in charge transfer interactions. tsijournals.comnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and potential for biological activity. nih.gov For furan (B31954) derivatives, the HOMO is typically located on the furan ring, indicating its electron-donating nature. researchgate.netresearchgate.net Analysis of the HOMO and LUMO of this compound would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. This information is critical for understanding its interaction with biological targets or its role in chemical reactions.
Table 1: Hypothetical HOMO-LUMO Energy Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This data is illustrative and would need to be confirmed by specific DFT calculations for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For molecules containing heteroatoms like the oxygen in the furan ring and the nitrogen in the amine group of this compound, the MEP map would highlight these areas as having a high electron density (typically colored red or yellow). nih.gov Conversely, the hydrogen atoms of the amine group would likely show a positive electrostatic potential (colored blue). nih.gov This visual representation of reactivity is crucial for understanding intermolecular interactions, such as hydrogen bonding and docking with biological macromolecules. tsijournals.com
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. mdpi.com For this compound, DFT calculations can predict:
NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra. epstem.net
IR Vibrational Frequencies: Calculated IR spectra can help to identify characteristic vibrational modes of the functional groups present in the molecule, such as the N-H stretching of the amine and the C-O-C stretching of the furan ring. core.ac.uk
UV-Vis Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions and the chromophores within the molecule. nih.gov
Table 2: Predicted Spectroscopic Data for a Related Furan Derivative
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (furan proton) | δ 6.5–7.5 ppm |
| ¹³C NMR | Chemical Shift (benzylic carbon) | δ 45-50 ppm (estimated) |
| IR | Vibrational Frequency (N-H stretch) | ~3300-3500 cm⁻¹ (expected) |
Note: This data is based on typical ranges for similar functional groups and would require specific calculations for this compound.
Molecular Modeling and Conformational Analysis
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape and flexibility. Molecular modeling techniques are employed to explore the conformational landscape of this compound. By rotating the single bonds connecting the phenyl ring, the furan ring, and the methanamine group, a potential energy surface can be generated. This analysis helps to identify the most stable, low-energy conformations of the molecule. Understanding the preferred conformations is essential for predicting how the molecule will interact with other molecules, such as binding to a receptor site in a biological system. For example, studies on related flexible molecules have shown that identifying the global minimum energy conformation is crucial for accurate molecular docking simulations.
Energy Minimization and Conformational Search
To understand the three-dimensional structure of this compound, energy minimization and conformational searches are performed. These calculations aim to identify the most stable arrangement of atoms in space, known as the global minimum, as well as other low-energy conformers. The conformational landscape of this molecule is primarily defined by the rotational freedom around the single bonds, particularly the bond connecting the furan and phenyl rings, and the bonds of the methanamine side chain.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Furan-Phenyl) | Relative Energy (kcal/mol) |
| 1 | ~20° | 0.00 |
| 2 | ~160° | 1.5 |
| 3 | ~90° | 4.2 |
Note: This table presents hypothetical data based on typical findings for similar aromatic systems to illustrate the expected outcomes of a conformational search. The dihedral angle represents the twist between the furan and phenyl rings.
Torsional Potential Analysis
The rotational barrier is influenced by a balance of electronic effects, such as conjugation which favors planarity, and steric effects, which can cause repulsion between the rings in a planar arrangement. nih.govrsc.org For biphenyl (B1667301) systems, these barriers are well-studied, and similar principles apply to this compound. The presence of the heteroatom in the furan ring and the methanamine substituent on the phenyl ring will modulate the electronic landscape and thus the rotational barrier. Computational studies on furan and thiophene (B33073) oligomers have shown that rotational barriers can range from approximately 2 to 4 kcal/mol. nih.gov
Table 2: Hypothetical Torsional Barrier Data for this compound
| Rotational State | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Global Minimum (Anti-like) | ~20 | 0.0 |
| Transition State 1 | ~90 | 4.2 |
| Local Minimum (Syn-like) | ~160 | 1.5 |
| Transition State 2 | ~270 | 4.2 |
Note: This table is a representative example based on computational studies of similar bi-aromatic systems and is intended for illustrative purposes.
Reactivity Prediction and Mechanistic Insights via Computational Studies
Computational methods are invaluable for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. By analyzing the electronic structure of this compound, we can identify regions that are susceptible to electrophilic or nucleophilic attack.
The furan ring is known to be electron-rich and generally reactive towards electrophiles, with substitution typically occurring at the positions adjacent to the oxygen atom (positions 2 and 5). numberanalytics.com However, in this compound, the furan is substituted at the 3-position. Computational analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, can pinpoint the most electron-rich sites. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also crucial in predicting reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).
The methanamine group is a primary amine, which can act as a nucleophile or a base. Its presence on the phenyl ring will influence the electronic properties of the entire molecule. Computational studies can model the protonation of the amine and the furan oxygen to predict the most likely sites of acid-base chemistry. Furthermore, the reactivity of the molecule in various reaction types, such as acylation or alkylation at the amine, or electrophilic substitution on the aromatic rings, can be computationally modeled to predict reaction outcomes and activation energies.
Table 3: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Dipole Moment | 1.8 D |
Note: These values are hypothetical and representative of what would be expected from a DFT calculation on a molecule of this type.
Reactivity and Reaction Mechanisms of 2 Furan 3 Yl Phenyl Methanamine
Electrophilic Aromatic Substitution on Furan (B31954) and Phenyl Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction for both furan and benzene (B151609) rings. numberanalytics.comchemenu.compearson.comyoutube.com However, the furan ring is significantly more susceptible to electrophilic attack than the benzene ring due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. chemenu.compearson.com
In the context of [2-(Furan-3-yl)phenyl]methanamine, the furan ring is expected to be the primary site of electrophilic attack under mild conditions. numberanalytics.compearson.com The substitution on the furan ring typically occurs at the C2 or C5 position, which are the most activated positions. pearson.com The presence of the phenyl group at the 3-position may influence the regioselectivity of the substitution.
The phenyl ring, being less reactive than the furan ring, would require more forcing conditions to undergo electrophilic substitution. The aminomethyl group (-CH₂NH₂) is an activating, ortho-, para-directing group, while the furan-3-yl substituent is also generally considered to be activating and ortho-, para-directing. Therefore, electrophilic attack on the phenyl ring would be directed to the positions ortho and para to the aminomethyl group.
Reactions of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like triflic acid (TfOH) lead to hydroarylation of the carbon-carbon double bond, a type of electrophilic substitution. mdpi.comnih.govresearchgate.net This suggests that under strongly acidic conditions, the furan ring can participate in activating adjacent functionalities for electrophilic reactions.
Nucleophilic Reactions at the Amine Functionality
The primary amine group in this compound is a key site for nucleophilic reactions. nih.govacs.orgnih.gov The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, participating in a variety of transformations.
Common nucleophilic reactions involving the amine functionality include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones.
The nucleophilicity of the benzylamine (B48309) can be influenced by the electronic nature of the substituents on the aromatic rings. While alkyl groups are generally electron-donating and would be expected to increase nucleophilicity, the aryl group's effect can be more complex. chemicalforums.com The increased nucleophilicity of the primary amine product compared to ammonia (B1221849) can sometimes lead to side reactions, such as the formation of dibenzylamine. acs.org
Engineered enzymes, such as threonine aldolases, have been developed to perform nucleophilic α-functionalization of benzylamines, demonstrating the potential for biocatalytic approaches to modify this functionality. nih.govnih.gov
Cycloaddition Reactions Involving the Furan Ring
The furan ring in this compound can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.commdpi.orgrsc.orgacs.org This reaction involves the [4+2] cycloaddition of the furan (the diene) with a dienophile, leading to the formation of a six-membered ring. numberanalytics.com
The reactivity of furan as a diene is influenced by substituents. Electron-donating groups on the furan ring generally increase its reactivity in Diels-Alder reactions, while electron-withdrawing groups decrease it. rsc.orgmdpi.com The phenyl group at the 3-position of the furan ring in this compound would likely influence the stereoselectivity and regioselectivity of the cycloaddition.
Diels-Alder reactions of furans can be reversible, and the stability of the resulting cycloadduct is a critical factor. mdpi.comrsc.org In some cases, the initial endo-cycloadduct can rearrange to the more thermodynamically stable exo-isomer. acs.org Microwave irradiation and the use of catalysts like cerium(III) chloride can enhance the rate and yield of Diels-Alder reactions involving furans. mdpi.org
A notable application of furan cycloadditions is the synthesis of substituted anilines from 2-amino-substituted furans. acs.org While the target molecule has the substituent at the 3-position, this highlights the synthetic utility of furan cycloadditions in accessing complex aromatic structures.
Metal-Catalyzed Transformations
The furan and phenyl rings, as well as the amine functionality of this compound, can participate in a variety of metal-catalyzed transformations. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions: The furan and phenyl rings can undergo cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, if they are appropriately functionalized with a halide or a metal-containing group. rsc.orgprinceton.edu For instance, a bromo-substituted derivative of the furan ring could be coupled with various organometallic reagents. Transition metal-free cross-coupling of furan rings with haloacetylenes has also been reported, proceeding through a cycloaddition-elimination mechanism. nih.govnih.gov
Catalytic Oxidation: The benzylamine moiety can be oxidized using metal catalysts. For example, a binary system of Au/C and CuO has been shown to be effective for the aerobic oxidation of benzylamines to imines. nih.gov Lewis acids like ZnBr₂ and FeCl₃ can also catalyze the oxidation of benzylamines to amides using an oxidant like TBHP. rsc.org
Catalytic Reduction: The furan ring can be reduced to dihydrofuran or tetrahydrofuran (B95107) using metal catalysts like rhodium, iridium, or ruthenium with hydrogen gas. acs.org
C-H Activation/Functionalization: Direct functionalization of the C-H bonds of the furan or phenyl ring can be achieved using transition metal catalysts. For example, copper(II) chloride has been used to catalyze the oxidative coupling of furans with indoles. rsc.org
The choice of catalyst and reaction conditions is crucial for achieving the desired transformation chemoselectively at one of the reactive sites of the molecule.
Oxidation and Reduction Pathways
The this compound molecule possesses multiple sites susceptible to both oxidation and reduction.
Oxidation:
Furan Ring: The furan ring can be oxidized to various products, including maleic anhydride (B1165640) or furan-2-carboxylic acid derivatives, depending on the oxidizing agent and conditions. numberanalytics.com Oxidative dearomatization of furan rings is also a known transformation. nih.gov
Amine Functionality: The primary amine can be oxidized to an imine or, under stronger conditions, to a nitro group. The oxidation of benzylamines can be achieved using various reagents, including permanganate (B83412) and photocatalytic methods. thieme-connect.comias.ac.in The oxidation of benzylamines to imines can also be accomplished using a gold/copper co-catalytic system under atmospheric oxygen. nih.gov
Benzylic Position: The benzylic C-H bond can be susceptible to oxidation, potentially leading to the formation of a carbonyl group (ketone).
Reduction:
Furan Ring: The furan ring can be reduced to dihydrofuran or tetrahydrofuran. numberanalytics.comnih.govnih.gov This can be achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) in specific contexts. nih.govgoogle.com A Brønsted acid-catalyzed reduction of furans to 2,5-dihydrofurans using silanes has also been developed, offering a formal Birch reduction pathway. acs.org
Phenyl Ring: The phenyl ring can be reduced to a cyclohexyl ring under more forcing hydrogenation conditions, typically requiring a rhodium or ruthenium catalyst.
Imines (if formed): If the amine is first oxidized to an imine, the imine can be subsequently reduced back to an amine.
The chemoselectivity of these oxidation and reduction reactions is a key challenge and depends heavily on the choice of reagents and reaction conditions.
Investigation of Reaction Kinetics and Thermodynamics
Kinetics:
Electrophilic Aromatic Substitution: The rate of EAS on the furan ring is expected to be significantly faster than on the phenyl ring. The kinetics of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate have been shown to be first order with respect to both the amine and the oxidant, with a substantial kinetic isotope effect indicating C-H bond cleavage in the rate-determining step. ias.ac.in
Diels-Alder Reactions: The kinetics of Diels-Alder reactions involving furans can be slow and are often subject to thermodynamic control. rsc.org The rate can be influenced by the electronic properties of both the furan and the dienophile. rsc.org
Thermodynamics:
Diels-Alder Reactions: The thermodynamics of furan Diels-Alder reactions can be subtle, with the Gibbs free energy of reaction often being only a few kJ/mol. rsc.org This can lead to reversible reactions where the position of the equilibrium determines the product distribution. The thermodynamic stability of the exo-adduct is often greater than the endo-adduct in furan cycloadditions. acs.org
Reduction: The reduction of the furan ring is a thermodynamically favorable process, leading to more stable, less strained saturated or partially saturated rings.
Detailed kinetic and thermodynamic studies on this compound would require experimental investigation, such as monitoring reaction progress over time under various conditions and using computational methods to model reaction pathways and transition states.
Derivatization and Analog Development of 2 Furan 3 Yl Phenyl Methanamine
Amine Functionalization: Acylation, Alkylation, Sulfonylation
Acylation: The reaction of the primary amine with acylating agents, such as acid chlorides or anhydrides, readily forms stable amide derivatives. libretexts.orglibretexts.org This transformation is typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the acidic byproduct (e.g., HCl). libretexts.org Acylation is a common strategy to introduce a wide range of substituents, thereby exploring the steric and electronic requirements of a potential binding pocket. For instance, introducing bulky acyl groups can probe for steric hindrance, while incorporating groups with different electronic properties can modulate binding interactions. Efficient acetylation of primary amines can also be achieved in aqueous solutions using acetyl chloride under specific conditions. ias.ac.in
Table 1: Examples of Amine Acylation An interactive table representing potential acylation products of [2-(Furan-3-yl)phenyl]methanamine.
| Acylating Agent | Product Name | Potential Rationale |
|---|---|---|
| Acetyl chloride | N-{[2-(Furan-3-yl)phenyl]methyl}acetamide | Introduce a simple, neutral group. |
| Benzoyl chloride | N-{[2-(Furan-3-yl)phenyl]methyl}benzamide | Add a bulky, aromatic moiety. |
| Cyclopropanecarbonyl chloride | N-{[2-(Furan-3-yl)phenyl]methyl}cyclopropanecarboxamide | Introduce a small, rigid cycloalkyl group. |
Alkylation: N-alkylation of the primary amine introduces secondary or tertiary amines, which can drastically change the basicity and lipophilicity of the parent molecule. Direct alkylation with alkyl halides is a common method but can be challenging to control, often resulting in mixtures of mono- and di-alkylated products, and even quaternary ammonium (B1175870) salts through exhaustive alkylation. jove.comlibretexts.orgwikipedia.org To favor mono-alkylation, a large excess of the starting amine or specific reaction conditions may be employed. jove.com An alternative, more controlled method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction to the corresponding alkylated amine.
Table 2: Examples of Amine Alkylation An interactive table showing potential alkylation products of this compound.
| Alkylating Agent/Method | Product Name | Potential Rationale |
|---|---|---|
| Methyl iodide | N-Methyl-[2-(furan-3-yl)phenyl]methanamine | Introduce a small alkyl group, increasing basicity slightly. |
| Benzyl bromide | N-Benzyl-[2-(furan-3-yl)phenyl]methanamine | Add a larger, lipophilic group. |
| Reductive amination with acetone (B3395972) | N-Isopropyl-[2-(furan-3-yl)phenyl]methanamine | Introduce a branched alkyl group for steric bulk. |
Sulfonylation: The reaction of this compound with sulfonyl chlorides in the presence of a base yields sulfonamides. cbijournal.com This functional group is a key component in many therapeutic agents. cbijournal.com Sulfonamides are generally stable, and the N-H proton is acidic, allowing it to act as a hydrogen bond donor. This transformation can be used to introduce various aryl or alkylsulfonyl groups, significantly altering the electronic and steric profile of the molecule. The synthesis typically involves reacting the amine with a sulfonyl chloride in the presence of a base like pyridine or triethylamine. cbijournal.comresearchgate.net
Table 3: Examples of Amine Sulfonylation An interactive table illustrating potential sulfonylation products of this compound.
| Sulfonylating Agent | Product Name | Potential Rationale |
|---|---|---|
| Benzenesulfonyl chloride | N-{[2-(Furan-3-yl)phenyl]methyl}benzenesulfonamide | Introduce an aromatic sulfonyl group. |
| p-Toluenesulfonyl chloride | N-{[2-(Furan-3-yl)phenyl]methyl}-4-methylbenzenesulfonamide | Add a common "tosyl" group for characterization and property modulation. |
| Thiophene-2-sulfonyl chloride | N-{[2-(Furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide | Incorporate a different heterocyclic ring. |
Modification of the Phenyl Moiety: Substituent Effects
The phenyl ring offers a scaffold for introducing substituents that can influence the molecule's conformation, electronic distribution, and metabolic stability. The primary method for this is electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing groups on the ring: the furan-3-yl group and the aminomethyl group. The aminomethyl group (once protected) is an ortho-, para-director, while the furan (B31954) ring's influence is more complex. Substituents that are electron-donating generally activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. msu.edulibretexts.org Nucleophilic aromatic substitution (NAS) is also possible if a suitable leaving group is present on the ring, particularly when activated by strong electron-withdrawing groups at the ortho or para positions. uomustansiriyah.edu.iqlibretexts.org
Table 4: Examples of Phenyl Ring Modification An interactive table showing potential analogs with substituents on the phenyl ring.
| Reaction Type | Reagent/Target Substituent | Potential Product Name (Isomer Mixture Possible) | Rationale for Modification |
|---|---|---|---|
| Halogenation | Br₂ / FeBr₃ | [2-(Furan-3-yl)-4/5-bromophenyl]methanamine | Introduce a halogen to increase lipophilicity and potentially block metabolism. |
| Nitration | HNO₃ / H₂SO₄ | [2-(Furan-3-yl)-4/5-nitrophenyl]methanamine | Add a strong electron-withdrawing group to alter electronics and serve as a handle for further synthesis (e.g., reduction to an amine). |
| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | {1-[4/5-(Aminomethyl)-3-(furan-3-yl)phenyl]}ethan-1-one | Introduce a keto group for further functionalization or as a hydrogen bond acceptor. |
Furan Ring Modifications: Substituent Introduction and Heterocycle Exchange
The furan ring is an electron-rich heterocycle, making it more reactive towards electrophilic substitution than benzene (B151609). chemicalbook.com Substitutions typically occur at the positions adjacent to the oxygen atom (C2 and C5) due to the greater stability of the reaction intermediate. chemicalbook.compearson.comquora.com Given that the phenyl group occupies the C3 position, the C2 and C5 positions are prime targets for functionalization.
Another powerful strategy in analog design is heterocycle exchange, or bioisosteric replacement. Bioisosteres are functional groups that possess similar physicochemical properties and can produce comparable biological effects. researchgate.net Replacing the furan ring with other five- or six-membered heterocycles can fine-tune the molecule's properties, such as its metabolic stability, polarity, hydrogen bonding capability, and interaction with biological targets. cambridgemedchemconsulting.com For instance, replacing furan with thiophene (B33073) can sometimes improve metabolic stability, while replacement with pyridine introduces a basic nitrogen atom, affecting solubility and potential salt formation.
Table 5: Furan Ring Modification and Heterocycle Exchange An interactive table of potential analogs from furan modification or replacement.
| Modification Type | Reagent/Replacement Ring | Potential Product Name | Rationale for Modification |
|---|---|---|---|
| Furan Substitution (Bromination) | N-Bromosuccinimide (NBS) | [2-(2/5-Bromo-furan-3-yl)phenyl]methanamine | Introduce a substituent directly onto the furan ring to probe new binding interactions. |
| Furan Substitution (Acylation) | Acetic anhydride (B1165640) / BF₃·OEt₂ | 1-{4-[2-(Aminomethyl)phenyl]furan-2-yl}ethan-1-one | Add a functional group to the furan to alter electronic properties. |
| Heterocycle Exchange | Thiophene | [2-(Thiophen-3-yl)phenyl]methanamine | Thiophene is a common bioisostere for furan, potentially altering metabolic profile. researchgate.net |
| Heterocycle Exchange | Pyridine | [2-(Pyridin-3-yl)phenyl]methanamine | Introduce a basic nitrogen to modulate pKa and solubility. researchgate.net |
Synthesis of Stereoisomers and Enantiomers
The parent molecule, this compound, is achiral. However, chirality can be introduced through derivatization, for example, by adding a substituent to the benzylic carbon. The synthesis of chiral amines is of great importance in drug development, as different enantiomers of a chiral drug often exhibit different biological activities and metabolic profiles. nih.gov
Several methods exist for the asymmetric synthesis of chiral amines. One of the most direct approaches is the asymmetric hydrogenation of a prochiral imine precursor. nih.gov Another widely used strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide developed by Ellman, which can be condensed with an aldehyde to form a chiral N-sulfinyl imine, followed by diastereoselective addition of a nucleophile and subsequent removal of the auxiliary. yale.edu Biocatalytic methods, using enzymes like imine reductases or engineered myoglobins, are also emerging as powerful tools for enantioselective amine synthesis. rochester.eduresearchgate.net If a racemic mixture of a chiral analog is prepared, the enantiomers can be separated using techniques like chiral chromatography.
Preparation of Biologically Active Analogs for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. ijabbr.com By systematically synthesizing and testing a library of analogs, researchers can identify the key structural features required for potency and selectivity. The furan scaffold is present in a wide range of biologically active compounds with antibacterial, anti-inflammatory, and anticancer properties, among others. ijabbr.comorientjchem.orgresearchgate.net
A comprehensive SAR study of this compound would involve creating a matrix of analogs based on the modifications described in the previous sections. The goal is to probe the effect of changes in size, shape, electronics, and hydrogen bonding potential at each of the three key positions: the amine, the phenyl ring, and the furan ring. For example, in a study of furan-based inhibitors of the ST2 protein, modifications to the rings and the amine substituent were crucial in improving inhibitory activity. nih.govnih.gov
Table 6: Proposed Analog Library for SAR Studies An interactive table outlining a strategy for building an analog library for SAR evaluation.
| Position of Modification | Type of Modification | Examples | Rationale for SAR |
|---|---|---|---|
| Amine (R¹) | Acylation | R¹ = -COCH₃, -COPh | Explore the effect of neutral, hydrogen-bond accepting groups of varying sizes. |
| Alkylation | R¹ = -CH₃, -CH₂Ph | Investigate the impact of increasing basicity and lipophilicity. | |
| Sulfonylation | R¹ = -SO₂CH₃, -SO₂Ph | Introduce an acidic N-H group and different steric bulk. | |
| Phenyl Ring (R²) | Halogens | R² = F, Cl, Br at C4 or C5 | Probe for halogen bonding and effects on lipophilicity and metabolism. |
| Electron-donating groups | R² = -CH₃, -OCH₃ at C4 or C5 | Assess the impact of increased electron density on the ring system. | |
| Electron-withdrawing groups | R² = -CF₃, -CN at C4 or C5 | Evaluate the effect of decreased electron density. | |
| Furan Ring (R³) | Substitution | R³ = Br, -COCH₃ at C2 or C5 | Determine if substitution on the furan ring is tolerated and can enhance activity. |
By synthesizing and evaluating analogs from this matrix, medicinal chemists can build a detailed understanding of the SAR for this scaffold, guiding the design of more potent and selective therapeutic agents.
Structure Activity Relationship Sar Studies on 2 Furan 3 Yl Phenyl Methanamine Derivatives
Systematic Modification and Activity Profiling (e.g., enzyme inhibition)
Systematic modification of the [2-(Furan-3-yl)phenyl]methanamine scaffold is a key strategy to probe its interactions with biological targets and to optimize its activity. While specific and extensive research on this particular compound is not widely published, the principles of SAR can be inferred from studies on structurally related molecules. The primary goals of these modifications are to identify which parts of the molecule are essential for its biological effect (the pharmacophore) and which parts can be altered to improve properties like potency, selectivity, and metabolic stability.
For instance, research on analogous furan-containing compounds has demonstrated that systematic alterations can lead to significant changes in enzyme inhibition. A common approach involves introducing various substituents at different positions on both the furan (B31954) and phenyl rings. For example, the addition of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule, which in turn can affect its binding affinity to a target enzyme. semanticscholar.org
In a hypothetical SAR study on this compound derivatives targeting a specific enzyme, researchers might synthesize a series of analogs with modifications at key positions, as illustrated in the table below.
Table 1: Hypothetical Systematic Modifications of this compound and Their Potential Impact on Enzyme Inhibition
| Modification Position | Substituent (R) | Rationale for Modification | Predicted Effect on Activity |
| Furan Ring (Position 5) | -CH3 | Investigate steric tolerance in the binding pocket. | May increase or decrease activity depending on pocket size. |
| -Cl | Introduce halogen bonding potential and alter electronics. | Potentially increase binding affinity. | |
| -OCH3 | Add a hydrogen bond acceptor and increase polarity. | May enhance interactions with polar residues in the active site. | |
| Phenyl Ring (para-position) | -F | Enhance metabolic stability and potentially increase binding affinity. | Often leads to improved pharmacokinetic properties. |
| -CN | Introduce a strong electron-withdrawing group and a potential hydrogen bond acceptor. | Could significantly alter binding mode and potency. | |
| -SO2NH2 | Add a group capable of forming strong hydrogen bonds, mimicking known pharmacophores for some enzymes. | May lead to a significant increase in inhibitory activity. nih.gov | |
| Methanamine Group | N-methylation | Assess the importance of the primary amine for binding. | Could decrease activity if the primary amine is crucial for a key interaction (e.g., salt bridge). |
| Acylation | Convert the amine to an amide to probe for hydrogen bond donor/acceptor requirements. | Likely to alter the binding mode and could abolish activity if the basicity of the amine is critical. |
The synthesized derivatives would then be screened in biological assays to determine their inhibitory concentrations (e.g., IC50 values) against the target enzyme. By comparing the activities of these modified compounds, researchers can deduce critical structure-activity relationships. For example, if derivatives with a substituent at a particular position consistently show higher activity, it suggests that this position is important for interaction with the target.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, a QSAR study would aim to develop a predictive model that can estimate the biological activity of new, unsynthesized analogs. This approach can save significant time and resources by prioritizing the synthesis of compounds with the highest predicted potency.
A QSAR study typically involves the following steps:
Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities (e.g., enzyme inhibition IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and by testing it on an external set of compounds not used in the model development.
For example, a hypothetical QSAR equation for a series of this compound derivatives might look like:
log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_donors + c
Where logP is the octanol-water partition coefficient, MW is the molecular weight, and H-bond_donors is the number of hydrogen bond donors. Such an equation would suggest that higher hydrophobicity and more hydrogen bond donors are beneficial for activity, while a larger molecular weight is detrimental.
Pharmacophore Elucidation (if applicable as a molecular scaffold)
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. The this compound core can serve as a molecular scaffold upon which a pharmacophore can be built. Elucidating the pharmacophore for a series of active derivatives is crucial for understanding the key interactions with their biological target and for designing new compounds with improved properties.
Pharmacophore models are typically generated by aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. These features can include:
Hydrogen bond donors and acceptors
Positive and negative ionizable groups
Hydrophobic regions
Aromatic rings
For the this compound scaffold, a hypothetical pharmacophore model might include:
An aromatic ring feature corresponding to the phenyl group.
A hydrogen bond donor feature from the primary amine.
A hydrogen bond acceptor feature from the oxygen atom in the furan ring.
A specific spatial relationship between these features.
Once a pharmacophore model is developed, it can be used as a 3D query to search virtual compound libraries for new molecules that match the pharmacophore and are therefore likely to be active.
Molecular Docking Studies with Target Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a specific target protein. nih.gov For this compound derivatives, docking studies can provide valuable insights into how these compounds interact with their biological target at an atomic level.
Ligand-Protein Interaction Analysis
After docking a this compound derivative into the active site of a target protein, the interactions between the ligand and the protein can be analyzed in detail. This analysis can reveal:
Hydrogen Bonds: The primary amine of the methanamine group and the furan oxygen are potential hydrogen bond donors and acceptors, respectively. Docking can identify specific amino acid residues in the protein's active site that form hydrogen bonds with these groups.
Hydrophobic Interactions: The phenyl and furan rings are hydrophobic and can engage in favorable interactions with nonpolar amino acid residues in the binding pocket.
Pi-Pi Stacking: The aromatic phenyl and furan rings can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Salt Bridges: If the primary amine is protonated, it can form a salt bridge with a negatively charged amino acid residue such as aspartate or glutamate.
These interactions are crucial for the stable binding of the ligand to the protein.
Binding Affinity Prediction
Molecular docking programs often include scoring functions that estimate the binding affinity (e.g., in kcal/mol) between the ligand and the protein. While these scoring functions are not always perfectly accurate, they can be very useful for ranking a series of derivatives in terms of their predicted binding strength. This information can help to prioritize which compounds to synthesize and test experimentally.
For example, a molecular docking study might predict that a derivative with a hydroxyl group on the phenyl ring has a better binding affinity than the unsubstituted parent compound because the hydroxyl group can form an additional hydrogen bond with a key residue in the active site. This prediction can then be tested by synthesizing the hydroxylated derivative and measuring its biological activity.
Potential Applications in Chemical Biology and Materials Science
Development as Molecular Probes and Chemical Tools
There is no available research on the development or use of [2-(Furan-3-yl)phenyl]methanamine as a molecular probe or chemical tool. The unique fluorescence or binding properties necessary for such applications have not been reported for this compound.
Role as Scaffolds for Complex Molecule Synthesis
The utility of this compound as a scaffold for the synthesis of more complex molecules has not been documented in the scientific literature.
Integration into Advanced Materials
No studies have been found that detail the integration of this compound into advanced materials.
There is no evidence to suggest that this compound has been investigated or used as a passivating agent in perovskite solar cells.
The use of this compound as a precursor in polymer chemistry has not been reported in any available research.
Theoretical Framework for Biological Recognition (e.g., enzyme inhibition)
No theoretical studies or molecular modeling have been published that explore the potential of this compound for biological recognition or enzyme inhibition.
Design of Ligands for Coordination Chemistry
There are no reports on the design or application of this compound as a ligand in coordination chemistry.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling being the conventional approach. researchgate.net Future research should focus on developing more sustainable and efficient methods for the synthesis of [2-(Furan-3-yl)phenyl]methanamine.
Key areas for exploration include:
Catalyst Development: Investigating recyclable nanocatalysts, such as palladium supported on lanthanide phosphates (LaPO₄·Pd) or fluorides (LaF₃·Pd), which have shown high efficacy in aqueous media for Suzuki couplings. nih.govnih.gov The goal would be to minimize heavy metal contamination in the final product and allow for catalyst reuse, aligning with green chemistry principles. nih.govnih.gov
Metal-Free Couplings: Exploring novel metal-free approaches, such as photosplicing reactions, which utilize light to induce biaryl coupling. scientificupdate.com This would completely eliminate the need for transition metals, addressing challenges related to cost and toxicity. scientificupdate.com
Alternative Aryl Donors: Investigating the use of readily available and benign carboxylic acids as aryl group donors through sequential decarbonylation reactions, providing an orthogonal approach to traditional boronic acids or organohalides. rsc.org
| Methodology | Potential Catalyst/Reagent | Key Advantages | Research Objective |
|---|---|---|---|
| Aqueous Suzuki-Miyaura Coupling | LaF₃·Pd or LaPO₄·Pd Nanocatalyst | High yields, recyclability, use of water as solvent. nih.govnih.gov | Optimize reaction conditions for the specific furan-phenyl coupling and test catalyst reusability. |
| Metal-Free Photosplicing | UV Light (e.g., 233nm) | Avoids heavy metal use, reduces waste streams. scientificupdate.com | Design appropriate sulfur-linked precursors and optimize reaction in a microfluidic device. |
| Decarbonylative Coupling | Palladium Catalyst | Uses inexpensive and stable carboxylic acids as starting materials. rsc.org | Develop a one-pot sequence from furan-3-carboxylic acid and a suitable phenyl precursor. |
Advanced Spectroscopic Characterization in Complex Environments
The conformational flexibility of the biaryl linkage and the aminomethyl side chain in this compound is critical to its interaction with biological targets. Understanding its dynamic behavior in solution is paramount. Advanced spectroscopic techniques can provide unprecedented insight.
Future studies should employ:
Advanced NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can elucidate through-space interactions to define the preferred solution-state conformation. copernicus.org Variable temperature NMR studies can be used to determine the energy barriers to rotation around the aryl-furan bond and the C-C bond of the aminomethyl group. copernicus.orgresearchgate.net
In-Situ Reaction Monitoring: Utilizing techniques like in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy to monitor synthetic reactions in real-time. mt.comnih.govsemanticscholar.org This allows for the precise tracking of reactants, intermediates, and products, enabling rapid optimization of reaction conditions and providing mechanistic insights. nih.govrsc.org
Chiral Recognition Studies: For derivatives that are chiral, specialized NMR methods using chiral derivatizing or solvating agents can be used to determine enantiomeric purity and assign absolute configuration. researchgate.net
| Technique | Information Gained | Research Goal |
|---|---|---|
| Variable Temperature (VT) NMR | Rotational energy barriers, conformational exchange dynamics. copernicus.orgresearchgate.net | Quantify the flexibility of the biaryl and aminomethyl linkages. |
| 2D NOESY/ROESY NMR | Through-space proton-proton distances, preferred solution conformation. copernicus.org | Build a 3D model of the dominant conformation in different solvent environments. |
| In-Situ FTIR/Raman Spectroscopy | Real-time reaction kinetics, detection of transient intermediates. mt.comspectroscopyonline.com | Optimize synthetic routes and understand reaction mechanisms. |
| Solid-State NMR (ssNMR) | Characterization of different polymorphic forms. researchgate.net | Complement X-ray diffraction data for solid-state characterization. |
High-Throughput Computational Screening of Derivatives
To efficiently explore the therapeutic potential of the this compound scaffold, high-throughput computational screening is an essential strategy. This approach allows for the rapid in-silico evaluation of large virtual libraries of derivatives against various biological targets. nih.gov
A robust computational workflow should be developed, including:
Library Design: Creation of a large, diverse virtual library by decorating the core scaffold with a wide range of functional groups. This can be achieved by enumerating commercially available reagents for parallel synthesis. sygnaturediscovery.com AI-driven tools can also be used to generate novel and synthetically feasible scaffold variations. creative-diagnostics.com
Pharmacophore Modeling: Developing 3D pharmacophore models based on known active ligands for specific targets. drugdesign.org These models define the essential spatial arrangement of chemical features required for biological activity and can be used to rapidly filter the virtual library. nih.gov
Structure-Based Virtual Screening: Docking the most promising candidates from pharmacophore screening into the crystal structures of target proteins. dntb.gov.uamdpi.comnih.gov This predicts the binding mode and affinity, allowing for the prioritization of compounds for synthesis and biological testing.
ADMET Prediction: In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the top-ranked virtual hits to identify candidates with favorable drug-like properties early in the discovery process.
| Step | Method | Objective | Output |
|---|---|---|---|
| 1. Library Generation | Combinatorial enumeration of R-groups on the scaffold | Create a diverse virtual library of >10⁶ compounds. sygnaturediscovery.com | A database of unique chemical structures. |
| 2. Pharmacophore Filtering | 3D pharmacophore models for selected targets (e.g., kinases, GPCRs) | Rapidly select compounds with the correct spatial features for binding. nih.gov | A focused subset of ~10⁴ compounds. |
| 3. Molecular Docking | Structure-based docking into target protein active sites | Predict binding poses and rank compounds by binding affinity. mdpi.com | A prioritized list of ~10²-10³ compounds. |
| 4. ADMET Profiling | In-silico prediction of physicochemical and pharmacokinetic properties | Filter for compounds with good drug-like properties. | A final selection of 20-50 high-priority candidates for synthesis. |
Investigation of Solid-State Properties and Crystal Engineering
The solid-state properties of an active pharmaceutical ingredient (API) profoundly impact its stability, solubility, and bioavailability. symbiosisonlinepublishing.com The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical factor that must be controlled in pharmaceutical development. pharmacores.comuga.edu A thorough investigation into the solid-state chemistry of this compound is a crucial and unexplored avenue.
Research in this area should focus on:
Polymorph Screening: Conducting comprehensive crystallization experiments under a wide range of conditions (e.g., different solvents, temperatures, cooling rates) to identify all accessible polymorphic forms. jagiellonskiecentruminnowacji.pl
Structural Characterization: Utilizing single-crystal and powder X-ray diffraction (SCXRD, PXRD) to solve the crystal structure of each polymorph. jagiellonskiecentruminnowacji.pl This reveals the precise arrangement of molecules in the crystal lattice and the intermolecular interactions (e.g., hydrogen bonds, π-stacking) that stabilize the structure.
Physicochemical Characterization: Employing thermal analysis (Differential Scanning Calorimetry, DSC; Thermogravimetric Analysis, TGA) and spectroscopy (Solid-State NMR, Raman) to determine the thermodynamic relationships between polymorphs and their relative stabilities. uga.edu
Crystal Engineering: Using the structural insights gained to rationally design co-crystals or salts of this compound with improved properties, such as enhanced solubility or physical stability.
| Technique | Property Investigated | Importance |
|---|---|---|
| Powder X-Ray Diffraction (PXRD) | Crystalline phase identification, polymorphism. jagiellonskiecentruminnowacji.pl | Essential for identifying and distinguishing different crystal forms. |
| Single-Crystal X-Ray Diffraction (SCXRD) | Absolute molecular structure, packing, intermolecular interactions. | Provides the definitive 3D structure of a crystalline solid. |
| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, phase transitions. uga.edu | Determines the thermodynamic stability relationships between polymorphs. |
| Thermogravimetric Analysis (TGA) | Thermal stability, presence of solvates/hydrates. uga.edu | Assesses decomposition temperature and solvent content. |
| Dynamic Vapor Sorption (DVS) | Hygroscopicity, water uptake. | Evaluates the compound's stability under varying humidity. |
Development of this compound as a Platform for Drug Discovery Scaffolds
The furan (B31954) ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. ijabbr.comnih.govresearchgate.net It often serves as a bioisosteric replacement for a phenyl ring, offering modulated electronic properties, improved solubility, and different metabolic profiles. cambridgemedchemconsulting.comresearchgate.netacs.org The this compound core combines this privileged heterocycle with a biaryl system, a motif also prevalent in pharmaceuticals. researchgate.net This makes it an excellent starting point for a scaffold-based drug discovery program. nih.govbiosolveit.de
Future research should aim to:
Establish Structure-Activity Relationships (SAR): Synthesize a focused library of derivatives with systematic modifications to the phenyl ring, furan ring, and amine functionality. Biological screening of this library against a panel of diverse targets will establish initial SAR.
Target Identification: Based on the biological activities of furan-containing drugs, initial screening efforts could focus on targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory or infectious diseases. orientjchem.orgutripoli.edu.ly
Scaffold Hopping: Use the this compound core as a template for computational "scaffold hopping" to identify novel, structurally distinct chemotypes that retain the key pharmacophoric features. biosolveit.de
| Therapeutic Area | Potential Target Class | Rationale based on Furan-Containing Drugs orientjchem.orgutripoli.edu.ly |
|---|---|---|
| Oncology | Protein Kinases, Tyrosinase | Furan derivatives have shown anticancer and enzyme inhibitory activity. dntb.gov.ua |
| Infectious Diseases | Bacterial or Viral Enzymes | Nitrofurantoin is a furan-based antibiotic; other derivatives show antimicrobial effects. orientjchem.org |
| Inflammatory Diseases | Cyclooxygenase (COX) Enzymes | Some furan-containing compounds exhibit anti-inflammatory properties. |
| Central Nervous System (CNS) Disorders | Neurotransmitter Receptors/Transporters | Furan derivatives have been explored for antidepressant and anti-anxiolytic activities. |
Multidisciplinary Research Collaborations
The comprehensive exploration of this compound, from fundamental chemistry to potential therapeutic applications, necessitates a multidisciplinary approach. The complexity of modern drug discovery requires the integration of expertise from various scientific fields. mdpi.com
Effective advancement will depend on collaborations between:
Synthetic Organic Chemists: To develop efficient and sustainable synthetic routes.
Analytical Chemists and Spectroscopists: To perform detailed structural and conformational analysis.
Computational Chemists: To design libraries, perform virtual screening, and model ligand-target interactions.
Crystallographers and Materials Scientists: To investigate solid-state properties and polymorphism.
Pharmacologists and Biologists: To conduct biological assays, determine mechanisms of action, and evaluate therapeutic potential.
Translational Scientists: To bridge the gap between basic research and clinical development, potentially through open-access collaborative platforms. mdpi.comcollaborativedrug.com
| Discipline | Key Contribution | Interdisciplinary Interaction |
|---|---|---|
| Synthetic Chemistry | Synthesis of the core scaffold and derivative libraries. | Provides compounds to pharmacologists; uses feedback from computational chemists to prioritize targets. |
| Computational Chemistry | Virtual screening, SAR modeling, ADMET prediction. | Guides synthetic chemists on which derivatives to make; provides structural hypotheses for spectroscopists. |
| Pharmacology/Biology | In vitro and in vivo biological testing. | Generates biological data that informs SAR for chemists and validates computational predictions. |
| Structural Biology/Crystallography | Determination of solid-state structures and protein-ligand complexes. | Provides structural data for rational drug design by computational and synthetic chemists. |
Q & A
Q. What synthetic methodologies are commonly employed to prepare [2-(Furan-3-yl)phenyl]methanamine in laboratory settings?
The synthesis typically involves multi-step routes, such as nucleophilic substitution or condensation reactions. For example, analogous compounds like benzimidazole-containing methanamines are synthesized via condensation of amines with aldehydes, followed by cyclization using thioglycolic acid (as seen in benzimidazole derivatives) . For halogenated analogs (e.g., bromo-substituted methanamines), reactions in methyl tert-butyl ether with sodium hydroxide are used to achieve layer separation and purification . Key reagents may include benzaldehyde, thioglycolic acid, and anhydrous zinc chloride as catalysts.
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
Characterization relies on:
- NMR spectroscopy (1H/13C) to verify substituent positions on the phenyl and furan rings.
- Mass spectrometry (HRMS or LC-MS) to confirm molecular weight and fragmentation patterns.
- HPLC with UV detection to assess purity, particularly for detecting trace intermediates or byproducts .
- InChI codes (e.g., 1S/C8H7BrF3N for bromo analogs) for standardized structural validation .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Store in a refrigerator (2–8°C) to prevent degradation, especially for hydrochloride salts .
- Segregate waste and collaborate with certified disposal agencies to avoid environmental contamination, as mandated for similar amines .
- Use fume hoods and personal protective equipment (PPE) to mitigate inhalation or dermal exposure risks.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?
Variables to optimize include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.
- Catalyst selection : Anhydrous zinc chloride improves cyclization efficiency in analogous benzimidazole syntheses .
- Temperature control : Gradual heating (e.g., reflux in THF) minimizes side reactions like over-substitution.
- Stoichiometry : Excess amine or aldehyde can drive equilibrium toward product formation .
Q. What strategies resolve byproduct formation during the synthesis of this compound analogs?
- Chromatographic purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the target compound from halogenated or oxidized byproducts.
- Recrystallization : Use solvents like ethanol or methanol to remove unreacted starting materials.
- In-line monitoring : Employ techniques like TLC or inline NMR to detect intermediates early .
Q. How do electronic effects of furan-ring substituents influence the reactivity of this compound in cross-coupling reactions?
- Electron-donating groups (e.g., methoxy) on the furan ring increase electron density at the phenyl ring, enhancing electrophilic substitution.
- Electron-withdrawing groups (e.g., nitro) may direct coupling reactions to specific positions, as seen in palladium-catalyzed Buchwald-Hartwig aminations .
- Computational modeling (DFT) can predict reactive sites and guide functionalization strategies.
Q. What analytical methods quantify trace impurities in this compound samples?
- UPLC-MS/MS : Detects impurities at ppm levels using tandem mass spectrometry.
- GC-FID : Quantifies volatile byproducts (e.g., unreacted aldehydes).
- ICP-OES : Monitors heavy metal residues from catalysts (e.g., zinc) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?
- Bioisosteric replacement : Substitute the furan ring with thiophene or pyrrole to modulate lipophilicity and membrane permeability.
- Substituent positioning : Meta-substituted phenyl rings (e.g., nitro groups) enhance antimicrobial activity in benzimidazole analogs .
- In vitro assays : Use MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria and fungi to evaluate efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
